

Application Notes and Protocols: CCT367766

Formic Acid Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT367766 formic

Cat. No.: B10854448

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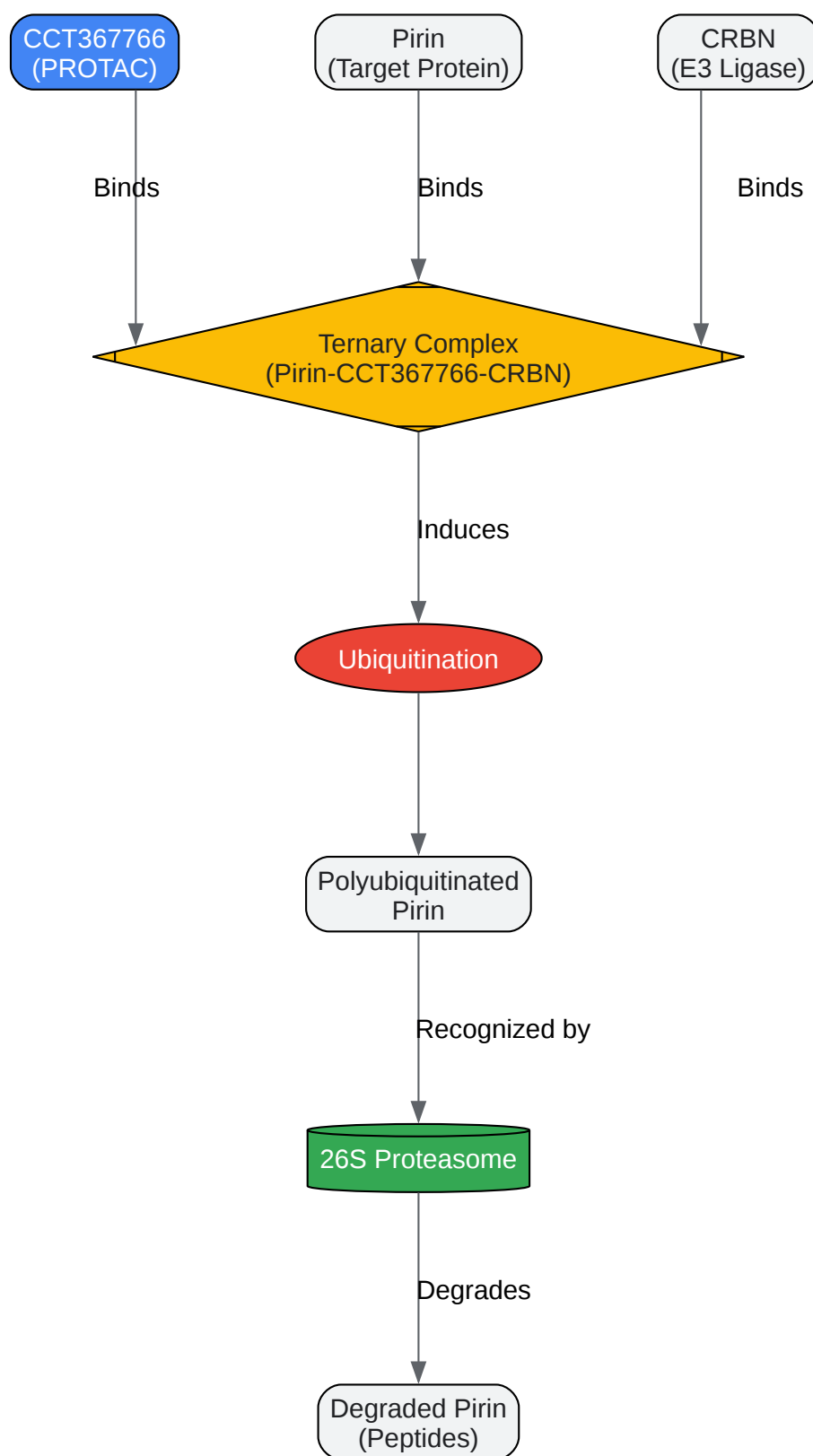
Audience: Researchers, scientists, and drug development professionals.

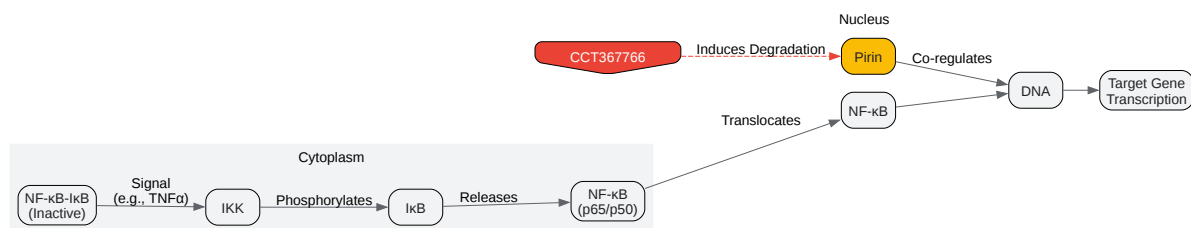
Introduction

CCT367766 is a potent, selective, and third-generation heterobifunctional protein degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the pirin protein for degradation.[1][2] Pirin is a highly conserved nuclear protein implicated in transcriptional regulation, including the NF- κ B signaling pathway, and is considered a potential therapeutic target in oncology.[1][3] CCT367766 operates by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to pirin, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][3] This document provides detailed protocols for utilizing CCT367766 to study pirin biology and its therapeutic potential. The formic acid salt form of CCT367766 typically offers enhanced water solubility and stability compared to the free base, without altering the biological activity at equivalent molar concentrations.[4]

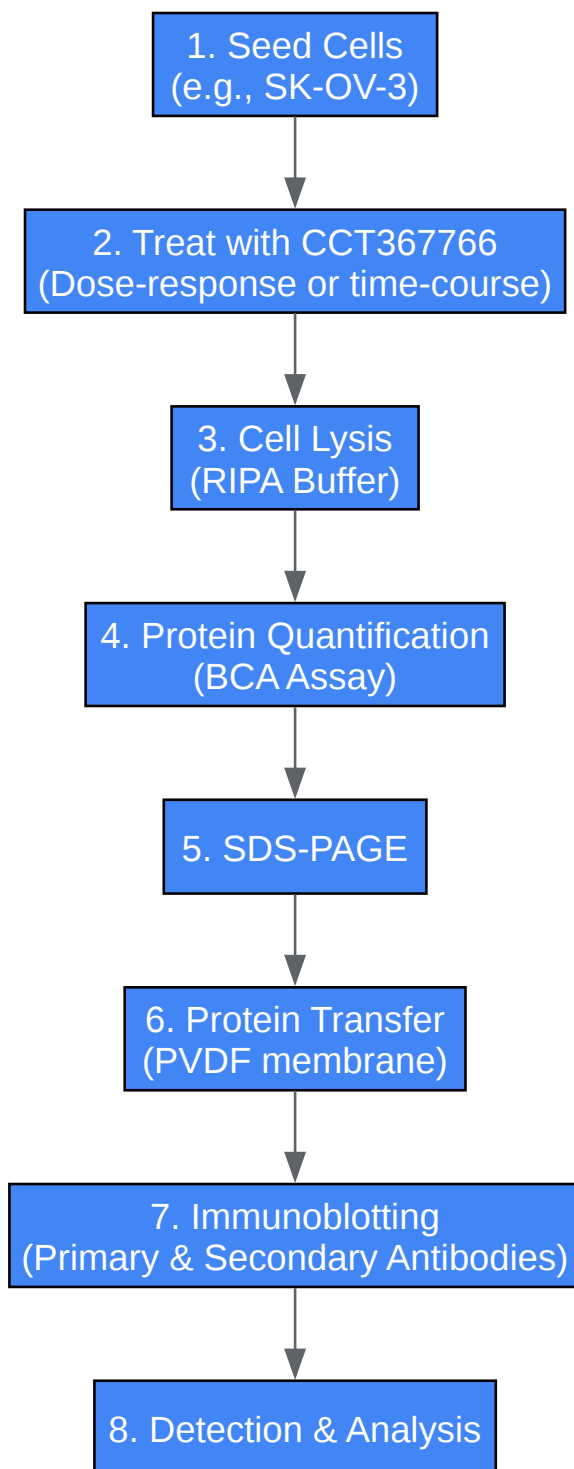
Mechanism of Action

CCT367766 is comprised of a ligand that binds to pirin and another that binds to the CRBN E3 ligase.[5] This dual binding forms a ternary complex (Pirin-CCT367766-CRBN), which brings pirin into close proximity with the E3 ligase machinery.[1] This proximity facilitates the transfer of ubiquitin molecules to pirin. The resulting polyubiquitinated pirin is then recognized and degraded by the proteasome.[1]





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